molecular formula C9H7Cl3O4 B8636186 Methoxy(3,4,5-trichlorophenoxy)acetic acid CAS No. 65807-98-9

Methoxy(3,4,5-trichlorophenoxy)acetic acid

Cat. No.: B8636186
CAS No.: 65807-98-9
M. Wt: 285.5 g/mol
InChI Key: YPXKPAWBCQGYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxy(3,4,5-trichlorophenoxy)acetic acid is a useful research compound. Its molecular formula is C9H7Cl3O4 and its molecular weight is 285.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

65807-98-9

Molecular Formula

C9H7Cl3O4

Molecular Weight

285.5 g/mol

IUPAC Name

2-methoxy-2-(3,4,5-trichlorophenoxy)acetic acid

InChI

InChI=1S/C9H7Cl3O4/c1-15-9(8(13)14)16-4-2-5(10)7(12)6(11)3-4/h2-3,9H,1H3,(H,13,14)

InChI Key

YPXKPAWBCQGYSK-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)O)OC1=CC(=C(C(=C1)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 35.2 g (0.12 mole) methyl-α-(3,4,5-trichlorophenoxy)-α-methoxyacetate in 50 ml ethanol was added slowly to a solution of 9.2 g (0.14 mole) 85% KOH in 150 ml 2B ethanol. The mixture was heated at 45° C for one-half hour, then cooled to room temperature and poured into 300 ml H2O. The pH of the resulting mixture was adjusted to 2 with dilute HCl. An oil separated which was removed by two 150 ml extractions with chloroform. The chloroform extracts were combined, washed with three 150 ml portions of water, and dried over magnesium sulfate. Removal of the solvent in vacuum left 22.9 g (66.8% crude yield) of a solid which was recrystallized from cyclohexane to give α-(3,4,5-trichlorophenoxy)-α-methoxyacetic acid, m.p. 101°-104° C, characterized by infrared spectroscopy. 20.0 g (0.07 mole) of the acid dissolved in 25 ml tetrahydrofuran was added dropwise to 1.9 g (0.08 mole) sodium hydride in 75 ml tetrahydrofuran. One half hour after addition was complete, the solution was evaporated to leave the sodium salt. This was added by portions to a solution of 8.9 g (0.07 mole) oxalyl chloride in 150 ml benzene to give 15.7 g (73.8% yield) of an oil, α-(3,4,5-trichlorophenoxy)-α-methoxyacetyl chloride. Due to its air sensitivity, 5.2 g (0.02 mole) of this compound was immediately dissolved in 25 ml benzene and added slowly to a solution of 1.7 g (0.02 mole) dimethylpropargylamine and 2.1 g (0.02 mole) triethylamine in 100 ml benzene, with stirring while the solution was being cooled to 10° C in an ice bath. After addition was complete the cold bath was removed and the mixture was allowed to come to room temperature. The mixture was then washed first with 100 ml water, followed by two 100 ml portions of 5% sodium carbonate solution. The organic phase was dried over magnesium sulfate, and the solvent was evaporated to give 5.4 g (77.1% yield) of a solid, which was recrystallized from hexane and characterized by infrared and NMR spectroscopy as in N-dimethylpropynyl-α-methoxy-α-(3,4,5-trichlorophenoxy)acetamide, m.p. 76°-80° C.
Name
methyl-α-(3,4,5-trichlorophenoxy)-α-methoxyacetate
Quantity
35.2 g
Type
reactant
Reaction Step One
Name
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2B
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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